molecular formula C10H13ClN2OS B236997 (2R,5S)-3,5-Dimethyl-2-pyridin-3-yl-1,3-thiazolidin-4-one;hydrochloride CAS No. 130841-70-2

(2R,5S)-3,5-Dimethyl-2-pyridin-3-yl-1,3-thiazolidin-4-one;hydrochloride

Cat. No. B236997
M. Wt: 244.74 g/mol
InChI Key: CXHDSLQCNYLQND-XQRIHRDZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2R,5S)-3,5-Dimethyl-2-pyridin-3-yl-1,3-thiazolidin-4-one;hydrochloride, also known as DMPT hydrochloride, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound has been extensively studied for its biochemical and physiological effects, as well as its mechanism of action.

Mechanism Of Action

The mechanism of action of (2R,5S)-3,5-Dimethyl-2-pyridin-3-yl-1,3-thiazolidin-4-one;hydrochloride hydrochloride is not fully understood, but it is believed to act through the activation of the peroxisome proliferator-activated receptor (PPAR) pathway. This pathway is involved in the regulation of various physiological processes, including lipid metabolism, inflammation, and cell proliferation.

Biochemical And Physiological Effects

(2R,5S)-3,5-Dimethyl-2-pyridin-3-yl-1,3-thiazolidin-4-one;hydrochloride hydrochloride has been shown to have various biochemical and physiological effects. In livestock, (2R,5S)-3,5-Dimethyl-2-pyridin-3-yl-1,3-thiazolidin-4-one;hydrochloride hydrochloride has been shown to increase growth and feed intake, as well as improve the efficiency of nutrient utilization. In medicine, (2R,5S)-3,5-Dimethyl-2-pyridin-3-yl-1,3-thiazolidin-4-one;hydrochloride hydrochloride has been studied for its potential anti-inflammatory and anti-cancer effects. (2R,5S)-3,5-Dimethyl-2-pyridin-3-yl-1,3-thiazolidin-4-one;hydrochloride hydrochloride has also been shown to have antioxidant properties, which may contribute to its potential health benefits.

Advantages And Limitations For Lab Experiments

(2R,5S)-3,5-Dimethyl-2-pyridin-3-yl-1,3-thiazolidin-4-one;hydrochloride hydrochloride has several advantages for lab experiments, including its high purity and stability. However, its potential toxicity and limited solubility in water may limit its use in certain experiments.

Future Directions

There are several future directions for the study of (2R,5S)-3,5-Dimethyl-2-pyridin-3-yl-1,3-thiazolidin-4-one;hydrochloride hydrochloride. One potential direction is the development of more efficient synthesis methods for (2R,5S)-3,5-Dimethyl-2-pyridin-3-yl-1,3-thiazolidin-4-one;hydrochloride hydrochloride. Another direction is the investigation of its potential use in the synthesis of novel materials. Additionally, further studies are needed to fully understand its mechanism of action and potential applications in medicine and agriculture.
Conclusion:
In conclusion, (2R,5S)-3,5-Dimethyl-2-pyridin-3-yl-1,3-thiazolidin-4-one;hydrochloride hydrochloride is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further studies are needed to fully understand its potential applications and to develop more efficient synthesis methods.

Synthesis Methods

The synthesis of (2R,5S)-3,5-Dimethyl-2-pyridin-3-yl-1,3-thiazolidin-4-one;hydrochloride hydrochloride involves the condensation of 3,5-dimethylpyridine-2-carboxaldehyde with thiosemicarbazide in the presence of hydrochloric acid. The resulting product is then purified by recrystallization from ethanol to obtain (2R,5S)-3,5-Dimethyl-2-pyridin-3-yl-1,3-thiazolidin-4-one;hydrochloride hydrochloride in its pure form.

Scientific Research Applications

(2R,5S)-3,5-Dimethyl-2-pyridin-3-yl-1,3-thiazolidin-4-one;hydrochloride hydrochloride has been extensively studied for its potential applications in various fields, including agriculture, medicine, and material science. In agriculture, (2R,5S)-3,5-Dimethyl-2-pyridin-3-yl-1,3-thiazolidin-4-one;hydrochloride hydrochloride has been shown to increase the growth and feed intake of livestock, making it a potential feed additive. In medicine, (2R,5S)-3,5-Dimethyl-2-pyridin-3-yl-1,3-thiazolidin-4-one;hydrochloride hydrochloride has been studied for its potential use as an anti-inflammatory and anti-cancer agent. In material science, (2R,5S)-3,5-Dimethyl-2-pyridin-3-yl-1,3-thiazolidin-4-one;hydrochloride hydrochloride has been studied for its potential use in the synthesis of novel materials.

properties

CAS RN

130841-70-2

Product Name

(2R,5S)-3,5-Dimethyl-2-pyridin-3-yl-1,3-thiazolidin-4-one;hydrochloride

Molecular Formula

C10H13ClN2OS

Molecular Weight

244.74 g/mol

IUPAC Name

(2R,5S)-3,5-dimethyl-2-pyridin-3-yl-1,3-thiazolidin-4-one;hydrochloride

InChI

InChI=1S/C10H12N2OS.ClH/c1-7-9(13)12(2)10(14-7)8-4-3-5-11-6-8;/h3-7,10H,1-2H3;1H/t7-,10+;/m0./s1

InChI Key

CXHDSLQCNYLQND-XQRIHRDZSA-N

Isomeric SMILES

C[C@H]1C(=O)N([C@H](S1)C2=CN=CC=C2)C.Cl

SMILES

CC1C(=O)N(C(S1)C2=CN=CC=C2)C.Cl

Canonical SMILES

CC1C(=O)N(C(S1)C2=CN=CC=C2)C.Cl

Other CAS RN

158511-47-8

synonyms

3,5-dimethyl-2-(3-pyridyl)thiazolidin-4-one
3,5-dimethyl-2-(3-pyridyl)thiazolidin-4-one, (+)-cis isomer
SM 10661
SM-10661
SM-12502

Origin of Product

United States

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